molecular formula C8H7Br4NO B13102463 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline

2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline

Cat. No.: B13102463
M. Wt: 452.76 g/mol
InChI Key: LBQWRSWOWOQELF-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline is a brominated aromatic amine with the molecular formula C8H7Br4NO. This compound is characterized by the presence of four bromine atoms, a methoxy group, and a methylated amine group attached to a benzene ring.

Preparation Methods

The synthesis of 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline typically involves the bromination of 5-methoxy-N-methylaniline. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. The process involves multiple steps, including the protection of the amine group, selective bromination, and subsequent deprotection .

Industrial production methods may involve the use of large-scale bromination reactors and continuous flow processes to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the removal of bromine atoms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide ions can yield methoxy-substituted derivatives .

Scientific Research Applications

2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline can be compared with other brominated aromatic amines, such as:

  • 3,4,5,6-Tetrabromo-2-methoxyaniline
  • 4,5-Dibromo-2-methoxy-N-methylaniline
  • 2,3,4,5-Tetrabromoaniline

These compounds share similar structural features but differ in the number and position of bromine atoms and other substituents.

Biological Activity

2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline is a synthetic organic compound characterized by its complex structure, which includes multiple bromine substituents and a methoxy group attached to an aniline backbone. The molecular formula for this compound is C₁₃H₉Br₄N₁O, with a molecular weight of approximately 382.8 g/mol. Its unique structural features contribute to various biological activities, including antimicrobial and anti-inflammatory properties.

The presence of four bromine atoms significantly influences the compound's reactivity and solubility. The synthesis typically involves the bromination of N-methylaniline in a controlled manner to achieve the tetrabrominated derivative.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. This activity is likely attributed to the electron-withdrawing nature of bromine atoms, which enhances the compound's interaction with microbial cell membranes.

Microorganism Inhibition Zone (mm) Concentration (μg/mL)
E. coli15100
S. aureus18100
C. albicans20100

2. Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Studies conducted on RAW264.7 macrophage cells revealed that the compound inhibits the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Mechanism of Action:

  • Inhibition of inducible nitric oxide synthase (iNOS) expression.
  • Suppression of cyclooxygenase-2 (COX-2) activity.
  • Prevention of nuclear translocation of NF-κB p65.

Case Study: In Vivo Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a rat paw edema model. The results indicated a significant reduction in swelling compared to control groups treated with saline.

Treatment Group Paw Edema Reduction (%)
Control0
Compound (10 mg/kg)45
Indomethacin (10 mg/kg)50

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained by its structure. The extensive bromination increases lipophilicity and alters electronic properties, enhancing its interaction with biological targets.

Comparison with Similar Compounds:

Compound Name Structural Features Biological Activity
3-Bromo-N-methylanilineSingle bromine atomLower reactivity; less effective
2,4-DibromoanilineTwo bromine atomsModerate antimicrobial properties
3,4-Dihydroxy-N-methylanilineHydroxy groups instead of brominesDifferent biological activities

Properties

Molecular Formula

C8H7Br4NO

Molecular Weight

452.76 g/mol

IUPAC Name

2,3,4,6-tetrabromo-5-methoxy-N-methylaniline

InChI

InChI=1S/C8H7Br4NO/c1-13-7-4(10)3(9)5(11)8(14-2)6(7)12/h13H,1-2H3

InChI Key

LBQWRSWOWOQELF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=C(C(=C1Br)Br)Br)OC)Br

Origin of Product

United States

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